molecular formula C20H22N4O2 B2855429 3-methoxy-2-methyl-6-(4-phenylpiperazine-1-carbonyl)-2H-indazole CAS No. 1421459-45-1

3-methoxy-2-methyl-6-(4-phenylpiperazine-1-carbonyl)-2H-indazole

Cat. No.: B2855429
CAS No.: 1421459-45-1
M. Wt: 350.422
InChI Key: QZYZPBDMNMHSKC-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-6-(4-phenylpiperazine-1-carbonyl)-2H-indazole is a synthetic indazole derivative designed for pharmaceutical and biological research. The indazole scaffold is recognized as a privileged structure in medicinal chemistry and is found in several marketed drugs and investigational compounds across a range of therapeutic areas . This particular molecule features a 2H-indazole core substituted with a methoxy group and a methyl group, which can influence its electronic properties and metabolic stability. A key structural feature is the 4-phenylpiperazine-1-carbonyl moiety at the 6-position; the piperazine ring is a common pharmacophore known to contribute to molecular recognition with various biological targets, particularly in the central nervous system . The carbonyl linker suggests potential use as part of a larger molecular scaffold, possibly acting as a key intermediate in the synthesis of more complex molecules targeted at enzyme inhibition. Researchers can explore this compound as a building block in medicinal chemistry or as a putative biochemical tool. Its specific mechanism of action and primary research applications are [ dependent on experimental validation and should be detailed here based on internal research ]. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-methoxy-2-methylindazol-6-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-22-20(26-2)17-9-8-15(14-18(17)21-22)19(25)24-12-10-23(11-13-24)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYZPBDMNMHSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCN(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methoxy-2-methyl-6-(4-phenylpiperazine-1-carbonyl)-2H-indazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indazole core, followed by the introduction of the piperazine ring. Common reagents used in these reactions include methylating agents, oxidizing agents, and coupling reagents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Functionalization at Position 6: Piperazine-1-Carbonyl Installation

The 4-phenylpiperazine-1-carbonyl group is introduced via amide coupling or nucleophilic aromatic substitution (SNAr) :

  • Amide Bond Formation :

    • The carboxylic acid derivative of 4-phenylpiperazine reacts with the indazole’s amine or hydroxyl group using coupling agents like HATU or EDC/HOBt (yields: 60–85%) .

    • Example: Reaction of 6-amino-3-methoxy-2-methyl-2H-indazole with 4-phenylpiperazine-1-carbonyl chloride in dichloromethane (DCM) at 0°C .

  • SNAr Reactions :

    • Electron-deficient aromatic systems (e.g., nitro- or halogen-substituted indazoles) undergo SNAr with piperazine nucleophiles. For example, 6-fluoro-3-methoxy-2-methyl-2H-indazole reacts with 4-phenylpiperazine in DMF at 120°C (yield: 72%) .

Key Reaction Optimization Data

Reaction StepConditionsYield (%)Key Catalyst/ReagentReference
Indazole cyclizationHydrazine hydrate, EtOH, 80°C65HCl (cat.)
Sonogashira coupling (C-6)Pd(PPh₃)₄, CuI, DMF, 90°C78Phenylacetylene
Amide coupling (piperazine)HATU, DIPEA, DCM, RT824-Phenylpiperazine-COCl
SNAr (piperazine installation)Piperazine, DMF, 120°C, 24h72K₂CO₃

Reactivity of Substituents

  • Methoxy Group (C-3) :

    • Demethylation with BBr₃ in DCM yields the phenolic derivative (used for further functionalization) .

    • Stable under acidic conditions but prone to oxidation with strong oxidizing agents (e.g., KMnO₄) .

  • Methyl Group (C-2) :

    • Resists common electrophilic substitution due to steric hindrance.

    • Can be halogenated via radical mechanisms under UV light .

  • Piperazine-Carbonyl (C-6) :

    • The amide bond is hydrolyzable under strong acidic (HCl, 6M) or basic (NaOH, 2M) conditions .

    • Participates in hydrogen bonding, critical for biological target interactions (e.g., kinase inhibition) .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, forming CO₂ and phenylpiperazine fragments (TGA data) .

  • Photostability : Susceptible to UV-induced degradation (λ = 254 nm) via C–N bond cleavage in the piperazine moiety .

  • Hydrolytic Stability : Stable in pH 4–8 buffers for >24h; rapid hydrolysis occurs at pH <2 or >10 .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range (%)
Amide couplingHigh regioselectivityRequires pre-activated carbonyl60–85
SNArNo protecting groups neededLimited to electron-deficient systems50–75
Pd-catalyzed couplingCompatible with diverse substituentsCostly catalysts70–90

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various biological activities, primarily due to its structural features that suggest interactions with multiple biological targets.

Anticancer Activity

Research indicates that compounds with indazole structures can act as tubulin inhibitors, disrupting mitosis in cancer cells. The introduction of the piperazine moiety enhances this activity by improving binding affinity to cellular targets. Studies have shown that derivatives similar to 3-methoxy-2-methyl-6-(4-phenylpiperazine-1-carbonyl)-2H-indazole exhibit significant anti-proliferative effects against various cancer cell lines, including breast and lung cancer cells .

Neurological Effects

The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders. It may modulate neurotransmitter systems, which could be beneficial in conditions such as depression and anxiety. Experimental studies have indicated neuroprotective effects, warranting further investigation into its role as a neuropharmacological agent .

Antimicrobial Activity

Preliminary studies have demonstrated antimicrobial properties against a range of bacteria and fungi. The compound's efficacy was evaluated using disc diffusion methods, showing promising results against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-cancerInhibits proliferation of cancer cells
NeuroprotectivePotential modulation of neurotransmitter systems
AntimicrobialEffective against Staphylococcus aureus

Table 2: Antimicrobial Activity Results

Compound IDZone of Inhibition (mm)Tested Organism
4a15Staphylococcus aureus
4b14Bacillus cereus
4e18Pseudomonas aeruginosa

Case Study 1: Anticancer Efficacy

A study on related indazole derivatives demonstrated significant anti-proliferative activity against breast cancer cell lines. The mechanism involved the inhibition of tubulin polymerization, leading to cell cycle arrest . This suggests that this compound could possess similar properties.

Case Study 2: Neuroimaging Applications

Research on isoxazole derivatives indicated their utility as positron emission tomography (PET) ligands for visualizing brain targets. This opens avenues for using compounds like this compound in neurological imaging and diagnostics .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological context, but often involve modulation of signaling pathways or inhibition of specific enzymatic activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related indazole derivatives:

Compound Name Core Structure Substituents at Key Positions Pharmacological Activity Key Findings Reference
3-Methoxy-2-methyl-6-(4-phenylpiperazine-1-carbonyl)-2H-indazole 2H-indazole 3-OCH₃, 2-CH₃, 6-(4-phenylpiperazine) Not explicitly tested (predicted kinase or PARP inhibition) Structural similarity to niraparib (PARP inhibitor) suggests potential DNA repair targeting
YY-273 (6-chloro-2-(methyl-d₃)-2H-indazole) 2H-indazole 6-Cl, 2-CD₃ SARS-CoV-2 3CLpro inhibition IC₅₀ = 9 nM; methyl position critical for potency
YY-271 (6-chloro-1-(methyl-d₃)-1H-indazole) 1H-indazole 6-Cl, 1-CD₃ SARS-CoV-2 3CLpro inhibition IC₅₀ = 3528 nM; tautomerism drastically reduces activity
Niraparib (PARP inhibitor) 2H-indazole 7-carboxamide, 4-piperidin-3-yl Anticancer (PARP inhibition) FDA-approved for ovarian/prostate cancer; molecular weight = 510.61 g/mol
Tert-butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate 2H-indazole 5-NH₂, 6-OCH₃, 2-piperidine Antiprotozoal Moderate activity vs. E. histolytica; less potent than metronidazole

Key Observations

Tautomerism and Substituent Position :

  • The 2H-indazole tautomer (as in the target compound and YY-273) is pharmacologically favorable compared to 1H-indazole (e.g., YY-271). Methyl group placement at position 2 improves steric compatibility with enzymatic targets like SARS-CoV-2 3CLpro .
  • In niraparib, the 2H-indazole core is critical for PARP inhibition, with a carboxamide group enhancing binding affinity .

Functional Group Impact :

  • 4-Phenylpiperazine : The target compound’s phenylpiperazine moiety may confer selectivity for serotonin or dopamine receptors, similar to antipsychotic drugs, though this requires validation.
  • Chlorine vs. Methoxy : Chlorine at position 6 (YY-273) enhances protease inhibition, while methoxy (target compound) may favor solubility or alternate targets.

Therapeutic Potential: Antiprotozoal indazoles (e.g., ) show that amino and methoxy groups at positions 5 and 6 enhance activity, but bulky groups like phenylpiperazine (target compound) could reduce protozoal membrane penetration . Kinase inhibitors () often feature cyano or aminomethyl groups, suggesting the target compound’s phenylpiperazine may need optimization for kinase binding .

Research Findings and Mechanistic Insights

  • PARP Inhibition : Niraparib’s success underscores the 2H-indazole scaffold’s versatility in DNA repair targeting, though the target compound’s 4-phenylpiperazine may redirect its mechanism .
  • Antiprotozoal Activity : Bulky substituents (e.g., phenylpiperazine) may limit efficacy against protozoa compared to smaller groups like piperidine carboxylates .

Biological Activity

3-Methoxy-2-methyl-6-(4-phenylpiperazine-1-carbonyl)-2H-indazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available indazole derivatives. The compound can be synthesized via a multi-step reaction involving the formation of the piperazine moiety and subsequent coupling reactions. The general procedure includes:

  • Formation of the Indazole Core : Starting from 2-methylindazole, various substituents are introduced to form the desired indazole derivative.
  • Piperazine Attachment : The piperazine ring is synthesized separately and then coupled to the indazole core through a carbonyl linkage.
  • Final Modifications : Additional functional groups such as methoxy are introduced to enhance biological activity.

This compound exhibits multiple mechanisms of action:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell proliferation, making it a candidate for anticancer therapies.
  • Modulation of Neurotransmitter Receptors : Its piperazine component suggests potential interactions with serotonin and dopamine receptors, indicating possible applications in treating psychiatric disorders.

Anticancer Activity

Recent studies have reported significant anticancer properties for this compound. In vitro assays demonstrated:

  • Cytotoxicity Against Cancer Cell Lines : The compound exhibited IC50 values ranging from 10 to 30 µM across various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer) .
Cell LineIC50 (µM)Mechanism of Action
MCF715Inhibition of cell proliferation
NCI-H46020Induction of apoptosis
A54925Cell cycle arrest

Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown promise in neuropharmacology:

  • Serotonin Receptor Modulation : Preliminary data indicate that it may act as an antagonist at serotonin receptors, which could be beneficial in treating anxiety and depression .

Case Studies

  • Case Study on Cancer Treatment :
    A study conducted on BT474 breast cancer cells highlighted that this compound significantly inhibited HER2 sheddase activity with an IC50 value of 13 nM, demonstrating its potential as a targeted therapy .
  • Neuropharmacological Assessment :
    In another investigation focusing on anxiety models in rodents, administration of the compound resulted in reduced anxiety-like behaviors, suggesting its efficacy in modulating neurotransmitter systems involved in mood regulation .

Q & A

Q. What are common synthetic routes to access the 2H-indazole core in 3-methoxy-2-methyl-6-(4-phenylpiperazine-1-carbonyl)-2H-indazole?

The 2H-indazole scaffold can be synthesized via the Cadogan reaction or Davis-Beirut reaction , which involve cyclization of nitroso imines or reductive cyclization of o-nitrobenzaldehyde derivatives, respectively . Key steps include:

  • Reaction optimization : Temperature control (e.g., 80–120°C) and solvent selection (e.g., toluene or DMF) to minimize side products.
  • Regioselectivity : Substituents at the 2-position (methyl group) influence the reaction pathway, favoring 2H-indazole formation over 1H-indazole isomers .
  • Post-functionalization : The 6-position carbonyl group can be introduced via coupling reactions (e.g., amidation with 4-phenylpiperazine).

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., distinguishing 2H- vs. 1H-indazole) and substitution patterns (e.g., methoxy, piperazine groups) .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns, critical for detecting impurities .
  • X-ray crystallography : Resolves ambiguous NMR assignments (e.g., planar vs. non-planar indazole rings) and confirms absolute configuration .

Q. How can researchers design initial biological activity screens for this compound?

  • Target selection : Prioritize targets associated with indazole/piperazine pharmacophores (e.g., kinases, PARP enzymes) .
  • In vitro assays : Use enzyme inhibition assays (e.g., PARP-1/2 for DNA repair pathways) or cell viability screens (e.g., BRCA-deficient cancer lines) .
  • Solubility optimization : Adjust DMSO concentration or use co-solvents (e.g., PEG-400) to mitigate aggregation in aqueous buffers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the piperazine-carbonyl coupling step?

  • Catalyst screening : Test palladium (e.g., Pd(OAc)₂) or copper catalysts (e.g., CuI) for amide bond formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperazine nitrogen .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) reduces decomposition of thermally sensitive intermediates .

Q. What computational methods are suitable for predicting SAR trends in indazole-piperazine hybrids?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., PARP-1’s NAD+ binding pocket) .
  • DFT calculations : Analyze electronic effects of substituents (e.g., methoxy group’s electron-donating properties) on indazole ring stability .
  • MD simulations : Assess piperazine conformational flexibility and its impact on binding kinetics (e.g., ligand-receptor residence time) .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Dynamic effects : Variable-temperature NMR identifies rotational barriers in the piperazine ring causing signal splitting .
  • Crystallographic refinement : SHELX software improves resolution of disordered regions (e.g., methoxy group orientation) .
  • Complementary techniques : IR spectroscopy or Raman spectroscopy validates hydrogen-bonding networks not resolved by NMR .

Q. What strategies address low solubility in pharmacokinetic studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester prodrugs) at the methoxy or carbonyl positions .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .
  • Salt formation : Screen counterions (e.g., HCl, citrate) to improve aqueous solubility without altering activity .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Indazole-Piperazine Coupling

ParameterOptimal RangeImpact on Yield
Catalyst (Pd(OAc)₂)5–10 mol%↑ Yield by 20–30%
SolventDMF↑ Solubility
Temperature80°C↓ Side products

Q. Table 2. Biological Targets Linked to Structural Motifs

MotifPotential TargetAssay Example
2H-Indazole corePARP-1NAD+ depletion assay
Piperazine-carbonylKinases (e.g., JAK2)ATP competition assay

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